molecular formula C21H24N2O3S B2758679 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 878057-47-7

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No.: B2758679
CAS No.: 878057-47-7
M. Wt: 384.49
InChI Key: BYCZUYHLVGMTLD-UHFFFAOYSA-N
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Description

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a complex organic compound that features a benzylsulfonyl group attached to an indole ring, which is further connected to a diethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide typically involves multiple steps, starting with the formation of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The benzylsulfonyl group can be introduced via sulfonylation using benzylsulfonyl chloride in the presence of a base such as triethylamine. The final step involves the acylation of the indole derivative with N,N-diethylacetamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form oxindole derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA, dichloromethane (DCM), room temperature.

    Reduction: LiAlH4, tetrahydrofuran (THF), reflux.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF), room temperature.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The benzylsulfonyl group can enhance the compound’s binding affinity and specificity towards its targets. The diethylacetamide moiety can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(methylsulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide
  • 2-(3-(ethylsulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide
  • 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

Uniqueness

2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is unique due to the presence of the benzylsulfonyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different sulfonyl groups. The benzyl group can provide additional hydrophobic interactions, enhancing the compound’s binding to hydrophobic pockets in target proteins.

Properties

IUPAC Name

2-(3-benzylsulfonylindol-1-yl)-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-3-22(4-2)21(24)15-23-14-20(18-12-8-9-13-19(18)23)27(25,26)16-17-10-6-5-7-11-17/h5-14H,3-4,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCZUYHLVGMTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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